Ethyl 2-tert-butyl-5-[(2-chloro-6-fluorophenyl)methoxy]-1-benzofuran-3-carboxylate
Description
Ethyl 2-tert-butyl-5-[(2-chloro-6-fluorophenyl)methoxy]-1-benzofuran-3-carboxylate is a substituted benzofuran derivative characterized by a benzofuran core with a tert-butyl group at the 2-position, an ethoxycarbonyl ester at the 3-position, and a (2-chloro-6-fluorophenyl)methoxy substituent at the 5-position. The electron-withdrawing chloro and fluoro substituents on the phenyl ring modulate electronic effects, while the ethoxycarbonyl group may impact solubility and pharmacokinetic properties.
Properties
IUPAC Name |
ethyl 2-tert-butyl-5-[(2-chloro-6-fluorophenyl)methoxy]-1-benzofuran-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22ClFO4/c1-5-26-21(25)19-14-11-13(9-10-18(14)28-20(19)22(2,3)4)27-12-15-16(23)7-6-8-17(15)24/h6-11H,5,12H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAALGWZTFOSTEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC2=C1C=C(C=C2)OCC3=C(C=CC=C3Cl)F)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClFO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 2-tert-butyl-5-[(2-chloro-6-fluorophenyl)methoxy]-1-benzofuran-3-carboxylate is a synthetic compound belonging to the benzofuran class, which has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.
Structural Overview
The compound features a benzofuran backbone with various substituents that enhance its biological activity. The key structural components include:
- Benzofuran Core : A fused benzene and furan ring structure.
- Ethyl Ester Group : Enhances solubility and bioavailability.
- Chloro and Fluoro Substituents : These halogens can influence the compound's reactivity and interaction with biological targets.
Antimicrobial Properties
Recent studies have indicated that this compound exhibits significant antimicrobial activity. It has been tested against various strains of bacteria, including:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Mycobacterium tuberculosis | 2 µM |
| Staphylococcus aureus | 8 µM |
| Escherichia coli | Not active |
These results suggest that the compound may act selectively against certain Gram-positive bacteria while being ineffective against Gram-negative strains, indicating a potential mechanism involving specific interactions with bacterial cell membranes or metabolic pathways .
Anti-inflammatory Effects
In vitro studies have demonstrated that the compound may possess anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines in macrophage cell lines, which could make it a candidate for treating inflammatory diseases. The exact mechanism appears to involve modulation of signaling pathways related to inflammation .
Cytotoxicity and Selectivity
While exhibiting promising antimicrobial and anti-inflammatory properties, it is essential to consider the cytotoxicity of this compound. Cytotoxicity assays on HepG2 liver cells revealed an IC50 value of approximately 19.2 µM, indicating moderate toxicity. This necessitates further optimization to enhance selectivity and reduce adverse effects while maintaining therapeutic efficacy .
The proposed mechanisms through which this compound exerts its effects include:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in bacterial metabolism or inflammatory pathways.
- Disruption of Membrane Integrity : Its structural features suggest potential interactions with lipid membranes, leading to increased permeability or disruption.
- Modulation of Signaling Pathways : The compound may influence intracellular signaling cascades that regulate inflammation and cell survival.
Case Studies and Research Findings
Several research studies have focused on the biological activity of similar benzofuran derivatives, providing insights into their pharmacological profiles:
- Study on MmpL3 Inhibition : A related compound demonstrated effective inhibition of MmpL3, a transporter critical for mycobacterial survival, suggesting that structural modifications can lead to enhanced activity against Mycobacterium species .
- Cytotoxicity Assessment : Research comparing various benzofuran derivatives highlighted the importance of substituent positioning on cytotoxicity and antimicrobial efficacy, indicating that minor structural changes can significantly impact biological outcomes .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound’s closest structural analogue is ethyl 2-tert-butyl-5-[(4-nitrophenyl)methoxy]-1-benzofuran-3-carboxylate (), which replaces the 2-chloro-6-fluorophenyl group with a 4-nitrophenyl moiety. Key comparisons include:
Key Differences:
Electronic Effects : The nitro group in the analogue is a stronger electron-withdrawing group than chloro/fluoro, which could reduce electron density on the benzofuran ring, affecting redox stability or binding to electron-rich biological targets.
In contrast, the 4-nitrophenyl group’s para-substitution allows for planar alignment with the benzofuran core.
Metabolic Stability : Halogens (Cl, F) are generally resistant to oxidative metabolism compared to nitro groups, which may undergo reduction to reactive intermediates. This could make the target compound more suitable for in vivo applications.
Other Analogues:
- Methyl 2-tert-butyl-5-[(2,6-dichlorophenyl)methoxy]-1-benzofuran-3-carboxylate : Additional chlorine atoms increase lipophilicity (higher LogP) and may enhance halogen bonding in biological systems.
Research Findings and Implications
- Spectroscopic Properties : The chloro/fluoro substituents may produce distinct NMR shifts (e.g., ¹⁹F NMR signals) compared to nitro-substituted analogues.
- Crystallographic Analysis : Tools like SHELX () and ORTEP () could resolve differences in molecular packing or torsional angles caused by substituent variations.
- Biological Activity : The nitro analogue’s stronger electron-withdrawing effects might enhance interactions with enzymes like cytochrome P450, whereas the target compound’s halogenated substituents could improve passive membrane diffusion.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
